molecular formula C17H18IN3S B1473369 1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1426291-05-5

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No. B1473369
M. Wt: 423.3 g/mol
InChI Key: IKNKOZMTELRCJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide is 423.3 g/mol. Further structural analysis can be conducted using tools such as NMR .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Indole Derivatives : Research focused on synthesizing new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives demonstrated their potential antimicrobial and anticancer activities. Specifically, some derivatives showed potent efficacy against ovarian cancer xenografts in mice, highlighting the therapeutic potential of such compounds in cancer treatment (El-Sawy et al., 2010).

Anticancer Applications

  • Novel Anticancer Agents : A series of N-benzyl aplysinopsin analogs were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Some compounds exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting their promise as anticancer agents (Penthala et al., 2011).

Carbonic Anhydrase Inhibition

  • Carbonic Anhydrase Inhibitors : Indole derivatives have been studied for their ability to inhibit human carbonic anhydrases, important for various physiological functions. Some synthesized compounds showed high selectivity and potency, indicating potential for therapeutic applications (Eraslan-Elma et al., 2022).

Polymerization Studies

  • Controlled Polymerization : Research into the use of dithiocarbamates for the controlled polymerization of methyl acrylate under γ-ray irradiation demonstrated the potential for creating polymers with specific properties, which could have various industrial applications (Zhou et al., 2007).

Antimicrobial Activities

  • Synthesis of Quinazolin Derivatives : Studies on 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives showed promising antimicrobial activities against selective gram-positive and gram-negative bacteria, suggesting the potential for developing new antimicrobial agents (Alagarsamy et al., 2015).

properties

IUPAC Name

(1-benzyl-2-methylindol-3-yl) carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.HI/c1-12-16(21-17(18)19)14-9-5-6-10-15(14)20(12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H3,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNKOZMTELRCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 2
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 3
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1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide
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1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 5
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 6
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

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